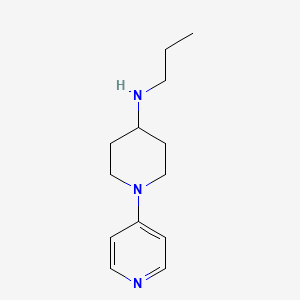
N-propyl-1-(pyridin-4-yl)piperidin-4-amine
Descripción general
Descripción
“N-propyl-1-(pyridin-4-yl)piperidin-4-amine” is a chemical compound with the CAS Number: 1152837-00-7 . It has a molecular weight of 219.33 . The IUPAC name for this compound is N-propyl-1-(4-pyridinyl)-4-piperidinamine .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of larger molecules with diverse properties and applications . The structure-activity relationship of the piperidones has been established .Molecular Structure Analysis
The Inchi Code for “N-propyl-1-(pyridin-4-yl)piperidin-4-amine” is 1S/C13H21N3/c1-2-7-15-12-5-10-16(11-6-12)13-3-8-14-9-4-13/h3-4,8-9,12,15H,2,5-7,10-11H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-propyl-1-(pyridin-4-yl)piperidin-4-amine” include a molecular weight of 219.33 . More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Chemical Activation and Formation of Maillard Reaction Products
N-propyl-1-(pyridin-4-yl)piperidin-4-amine, as a derivative of piperidine, has been studied in the context of the Maillard reaction, particularly in its interaction with glucose and lysine. Nikolov and Yaylayan (2010) explored the reactivity of piperidine in glucose/lysine systems, revealing its potential to form reactive compounds like 1-methylidenepiperidinium ion with formaldehyde. This ion can undergo further reactions to form various compounds, including 3-(piperidin-1-yl)propanal and pyridine derivatives, highlighting the compound's versatility in chemical reactions and potential applicability in understanding food chemistry and biochemistry processes (Nikolov & Yaylayan, 2010).
Development of Novel GPR119 Agonists
A study by Kubo et al. (2021) explored the synthesis and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists. These compounds, which include structural analogs of N-propyl-1-(pyridin-4-yl)piperidin-4-amine, were found to enhance GPR119 agonist activity and showed potential as therapeutic agents for diabetes and other metabolic disorders (Kubo et al., 2021).
Synthesis and Evaluation for Alzheimer's Disease Treatment
The synthesis and biological evaluation of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs were studied by Klein et al. (1996) for potential use in treating Alzheimer's disease. These compounds, including the one closely related to N-propyl-1-(pyridin-4-yl)piperidin-4-amine, exhibited cholinomimetic properties and enhancement of adrenergic mechanisms, indicating their potential in neurodegenerative disease research and therapy (Klein et al., 1996).
Copper(I) Coordination Chemistry
Research on the coordination chemistry of copper(I) with monofunctional amines, including piperidine derivatives, was conducted by Chen and Iwamoto (1971). Their study provided insights into the coordination behavior and stability constants of copper(I) complexes, which are essential in understanding the compound's role in inorganic and coordination chemistry (Chen & Iwamoto, 1971).
Safety and Hazards
Mecanismo De Acción
Target of Action
Piperidine derivatives have been reported to have significant roles in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals
Mode of Action
Piperidine derivatives have been reported to interact with various targets leading to different biological effects . The exact interaction of N-propyl-1-(pyridin-4-yl)piperidin-4-amine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that piperidine derivatives can influence various biochemical pathways . The specific pathways affected by N-propyl-1-(pyridin-4-yl)piperidin-4-amine and their downstream effects need further investigation.
Result of Action
Piperidine derivatives have been reported to have various biological effects . The specific effects of N-propyl-1-(pyridin-4-yl)piperidin-4-amine are subjects of ongoing research.
Propiedades
IUPAC Name |
N-propyl-1-pyridin-4-ylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-7-15-12-5-10-16(11-6-12)13-3-8-14-9-4-13/h3-4,8-9,12,15H,2,5-7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCBZLNJQRJFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCN(CC1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-1-(pyridin-4-yl)piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1419925.png)
![[2-(4-Methylphenyl)indolizin-3-yl]methanamine](/img/structure/B1419926.png)
acetate](/img/structure/B1419927.png)

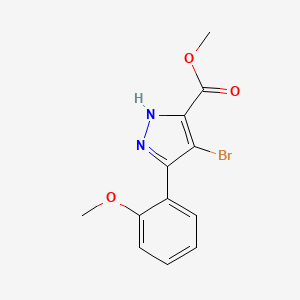
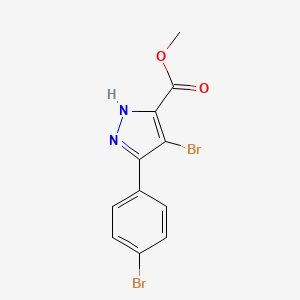
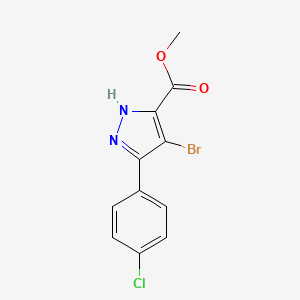

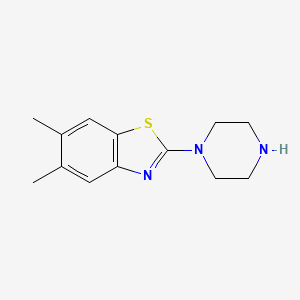
![1-[1-(3-Chlorophenyl)imidazol-2-yl]piperazine](/img/structure/B1419943.png)
![3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B1419944.png)

![3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1419946.png)
![7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1419947.png)